Acetic acid-d4

Kinetic isotope effect Atmospheric chemistry Reaction mechanism elucidation

Quantitative NMR and isotope dilution MS require a deuterated solvent and internal standard with minimal proton background and a defined mass shift. Acetic acid-d4 (CD₃COOD) solves this with: - ≥99.5 atom% D (or ≥99.9 atom% D) isotopic purity, ensuring residual ¹H signals below LOQ. - M+4 mass shift enabling baseline-resolved SRM in LC-MS/MS, avoiding cross-talk with endogenous analyte. - 0.03% v/v TMS premixed option for ready-to-use HP-qNMR® workflows, eliminating volumetric error. Available in research quantities.

Molecular Formula C2H4O2
Molecular Weight 64.08 g/mol
CAS No. 1186-52-3
Cat. No. B032913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid-d4
CAS1186-52-3
SynonymsAci-Jel-d4;  E 260-d4;  Ethanoic-d4 Acid;  Ethanoic-d4 Acid Monomer;  Ethylic-d4 Acid;  Glacial Acetic Acid-d4;  Methanecarboxylic-d4 Acid;  NSC 111201-d4;  NSC 112209-d4;  NSC 115870-d4;  NSC 127175-d4;  NSC 132953-d4;  NSC 406306-d4;  Vinegar-d4 Acid
Molecular FormulaC2H4O2
Molecular Weight64.08 g/mol
Structural Identifiers
SMILESCC(=O)O
InChIInChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD
InChIKeyQTBSBXVTEAMEQO-GUEYOVJQSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid-d4 Specifications & Physicochemical Identity


Acetic acid-d4 (tetradeuteroacetic acid, CD₃COOD, CAS 1186-52-3) is a perdeuterated isotopologue of acetic acid in which all four exchangeable and non-exchangeable hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₂D₄O₂ and a molecular weight of 64.08 g·mol⁻¹ . It is classified as a stable-isotope-labeled compound and functions primarily as a deuterated, polar protic solvent for NMR spectroscopy, a deuterium source in hydrogen isotope exchange (HIE) reactions, and a stable-isotope-labeled internal standard in quantitative mass spectrometry . Commercially, it is supplied with a certified isotopic purity of ≥99.5 atom% D or ≥99.9 atom% D, with the lower-purity grade optionally containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical-shift reference .

Deuterated NMR solvent with pre-mixed TMS reference
Deuterium source for hydrogen isotope exchange reactions
Stable-isotope-labeled internal standard for isotope-dilution LC-MS/MS

Why Acetic Acid-d4 Cannot Be Replaced


Acetic acid-d4 cannot be freely interchanged with non-deuterated acetic acid (CH₃COOH) or with partially deuterated analogs such as acetic acid-d3 (CD₃COOH) because the number and position of deuterium atoms directly determine the magnitude of the kinetic isotope effect (KIE), the mass shift available for isotope-dilution mass spectrometry, and the proton-background interference in ¹H-NMR spectroscopy [1]. The M+4 mass shift of acetic acid-d4 separates its isotopic envelope from that of endogenous acetic acid by 4 Da, which is essential for baseline-resolved selected reaction monitoring (SRM) in triple-quadrupole LC-MS/MS, whereas a smaller mass shift risks cross-talk with the analyte cluster [2]. Furthermore, the KIE measured for the fully deuterated isotopologue (k_H/k_D ≈ 6.8 at 300 K) is mechanistically distinct from that of the methyl-deuterated-only acetic acid-d3 (k_H/k_D ≈ 0.95), meaning that substitution of one for the other would lead to erroneous conclusions about the rate-determining step in mechanistic studies [3].

Kinetic isotope effect mismatch

Full deuteration yields a large primary KIE; partially deuterated analogs may not replicate the rate-determining step inference.

Mass shift and cross-talk

Smaller mass shifts from acetic acid-d3 or unlabeled acid risk overlapping with endogenous analyte isotopologue clusters in LC-MS/MS.

NMR proton background

Non-deuterated or partially deuterated acetic acid introduces intense methyl singlets that obscure analyte signals in the aliphatic region.

Head-to-Head Evidence: Acetic Acid-d4 Differentiation


Kinetic Isotope Effect in OH Radical Reaction

In a direct head-to-head kinetic study employing a discharge-flow system with resonance-fluorescence detection of OH radicals, the bimolecular rate constant at 300 K for the reaction OH + acetic acid-d4 (CD₃COOD) was measured as (1.09 ± 0.18) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, compared with (7.42 ± 0.12) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for non-deuterated acetic acid (CH₃COOH) and (7.79 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for acetic acid-d3 (CD₃COOH) [1]. This corresponds to a KIE (k_H/k_D) of 6.8 ± 0.9 for the fully deuterated isotopologue, whereas the methyl-only deuterated analog exhibits a negligible KIE of ~0.95. The Arrhenius parameters confirm that the origin of the KIE resides exclusively in abstraction of the acidic (carboxyl) hydrogen, which proceeds through a hydrogen-bonded pre-reactive complex [1].

Kinetic Isotope Effect
Head-to-head
k_H/k_D = 6.8 ± 0.9 (vs. CH₃COOH)
k_H/k_D ≈ 0.95 (vs. CD₃COOH)
Distinguishes acidic-H from methyl-H abstraction pathways
Discharge-flow, resonance-fluorescence OH detection, 300 K
Kinetic isotope effect Atmospheric chemistry Reaction mechanism elucidation

Thermodynamic pKa Isotope Effect

The thermodynamic dissociation constant of acetic acid-d4 (CD₃COOD) in deuterium oxide was determined over the temperature range 5–50 °C by an electromotive force (emf) method using a platinum–hydrogen gas electrode cell, providing one of the most precise pK datasets available for any deuterated weak acid [1]. At 25 °C, the pK of acetic acid-d4 in D₂O is 5.323, compared with a pK of 4.771 for protoacetic acid (CH₃COOH) in H₂O at the same temperature, yielding a ΔpK of +0.552. The difference between the pK values of CD₃COOD and CH₃COOD in D₂O is small (ΔpK ≈ 0.013–0.014) and temperature-independent, indicating that the dominant isotope effect arises from solvent deuteration (D₂O vs. H₂O) rather than solute deuteration [1].

Thermodynamic pKa
Head-to-head
pK(CD₃COOD in D₂O) = 5.323
pK(CH₃COOH in H₂O) = 4.771
Provides pK correction for D₂O-based buffer systems
Electromotive force method, 25 °C
Acid-base equilibrium Deuterium isotope effect Thermodynamic reference data

Isotope-Dilution Mass Spectrometry Quantification

In a validated UPLC-MS/MS method for the quantitation of short-chain fatty acids (SCFAs) in human fecal samples, acetic acid-d4 was employed as the stable-isotope-labeled surrogate analyte for acetic acid. Following 4-aminomethylquinoline derivatization, the multiple-reaction-monitoring (MRM) transition for the acetic acid-d4 derivative was m/z 197 → 93, whereas the corresponding transition for unlabeled acetic acid was m/z 194 → 164, providing a +3 Da shift for the precursor ion [1]. The M+4 molecular mass shift of the intact acetic acid-d4 molecule ensures complete chromatographic co-elution with the endogenous analyte while maintaining baseline mass-spectrometric separation, enabling intra-day and inter-day precision of ≤3.8% (n = 6) and quantitation accuracy of 85.5–104.3% across the full calibration range [1].

Isotope-Dilution MS
Method context
UPLC-MS/MS, MRM 197→93
Intra-/inter-day precision ≤3.8%
Enables matrix-corrected SCFA quantitation
Derivatization required; reported accuracy 85.5–104.3%
Isotope dilution mass spectrometry Short-chain fatty acid quantitation Metabolomics

NMR Solvent with Pre-Added TMS

Acetic acid-d4 is supplied in a ready-to-use formulation containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical-shift reference (δ 0.00 ppm), eliminating the need for manual TMS addition and reducing pipetting error in quantitative NMR workflows . The residual proton signals are well-characterized: the acidic O–D proton appears as a broad singlet at approximately δ 11.65 ppm, and the methyl-group residual signal (CD₂H and CDH₂ isotopologues) appears as a quintet at δ 2.04 ppm with ²J(HD) ≈ 1 Hz [1]. This contrasts with non-deuterated acetic acid, whose intense CH₃ singlet at ~δ 2.1 ppm would overwhelm analyte signals in the aliphatic region. The technique is rated 'NMR: suitable' per the quality-level specification QL 100 on the Sigma-Aldrich product line .

NMR Solvent
Specification review
Residual signals: δ 11.65, δ 2.04
0.03% v/v TMS included
Reduces preparation steps and spectral interference
Supplier grade QL 100; NMR: suitable
Quantitative NMR Deuterated solvent Chemical shift referencing

Deuterium Source Selectivity in HIE

A 2025 mechanistic study published in Nature Catalysis demonstrated that the choice of deuterium source—acetic acid-d4 (AcOD-d4), heavy water (D₂O), or deuterated methanol (CD₃OD)—can actively re-route the catalytic cycle in cobalt(III)-catalyzed C–H hydrogen isotope exchange reactions, rather than merely influencing the degree of deuterium incorporation [1]. Using a combined experimental and data-science approach based on molecular descriptors, the researchers showed that the same cobalt catalyst could proceed through three distinct mechanistic pathways depending on which deuterium source was employed. Acetic acid-d4 was found to favor one specific mechanistic manifold for certain substrate classes, whereas D₂O and CD₃OD directed the reaction through alternative intermediates [1]. This finding establishes that acetic acid-d4 is not an interchangeable deuterium donor but rather a mechanistically distinct reagent whose selection must be matched to the substrate class.

Deuterium Source in HIE
Data to verify
Mechanistic pathway divergence reported
Substrate-dependent selectivity
Supports data-driven deuterium source selection
Nature Catalysis 2025; substrate-class specific
Hydrogen isotope exchange C–H deuteration Late-stage functionalization

Acetic Acid-d4 Application Scenarios


Primary KIE Measurement for Atmospheric Mechanisms

The 6.8-fold KIE measured for OH + acetic acid-d4 versus OH + acetic acid at 300 K provides a definitive diagnostic for distinguishing acidic-hydrogen abstraction from methyl-hydrogen abstraction in gas-phase oxidation mechanisms [1]. This application is critical for atmospheric chemistry models that predict the tropospheric lifetime of carboxylic acids. Procurement of the ≥99.9 atom% D grade is recommended for KIE studies to minimize the confounding contribution of residual protiated isotopologues that would artificially elevate the apparent rate constant.

qNMR Purity Certification

Acetic acid-d4 with 0.03% v/v TMS serves as a ready-to-use deuterated solvent for dissolving internal standards in HP-qNMR® workflows, where it has been demonstrated that ¹H-qNMR can certify the purity of organic reference materials with relative expanded uncertainties of <0.1% at the 95% confidence interval [1]. The pre-mixed TMS eliminates a manual preparation step that is a known source of volumetric error, and the ≥99.5 atom% D isotopic purity ensures that residual proton signals remain below the limit of quantification for most analytes.

Isotope-Dilution UPLC-MS/MS of Short-Chain Fatty Acids

The M+4 mass shift of acetic acid-d4 enables its use as a stable-isotope-labeled surrogate analyte for acetic acid in complex biological matrices such as feces and plasma, correcting for matrix effects and recovery losses during derivatization and extraction [1]. The validated method achieves intra-day and inter-day precision of ≤3.8% and accuracy of 85.5–104.3%, performance metrics that cannot be matched by external standard calibration or by using partially deuterated analogs with smaller mass shifts that co-isolate with the natural-abundance isotopologue cluster [1].

Substrate-Matched Deuterium Source for C–H Deuteration

For medicinal chemistry programs requiring site-selective deuterium incorporation into drug candidates—whether for metabolic stabilization, toxicity reduction, or ADME probing—acetic acid-d4 should be evaluated alongside D₂O and CD₃OD as a mechanistically distinct deuterium donor [1]. The 2025 Nature Catalysis study provides a molecular-descriptor-based framework for predicting which deuterium source will yield the optimal deuteration pattern for a given substrate class, moving beyond empirical trial-and-error to data-driven reagent selection [1].

Application
Selection Property
Validation Focus
Atmospheric oxidation mechanism studies
Primary kinetic isotope effect diagnostic
KIE magnitude and acidic-H abstraction pathway assignment
Quantitative NMR purity certification
Pre-mixed TMS and low residual proton signal
Spectral interference reduction and pipetting error control
SCFA quantitation in biological matrices
M+4 mass shift for baseline separation
Matrix-effect correction and isotope-dilution accuracy
Late-stage C–H deuteration for medicinal chemistry
Mechanistic pathway selectivity of deuterium source
Substrate-class-dependent deuterium incorporation pattern

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